molecular formula C46H77NO17 B1193877 Tylosin tartrate CAS No. 74610-55-2

Tylosin tartrate

Cat. No. B1193877
CAS RN: 74610-55-2
M. Wt: 916.1 g/mol
InChI Key: WBPYTXDJUQJLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tylosin tartrate is a macrolide antibiotic used in veterinary medicine to treat a variety of bacterial infections in animals. It is a natural product derived from Streptomyces fradiae, a soil-dwelling bacterium. It is commonly used in veterinary medicine for the treatment of bacterial infections in animals, particularly in pigs, cattle, sheep, and poultry. This compound has been used for many years in the agricultural and veterinary industries, and is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Scientific Research Applications

  • Treatment of Pneumonia in Piglets and Poultry : Tylosin tartrate has shown effectiveness in treating pneumonia in piglets and poultry, including turkey poults. It has been used for treating piglet pneumonia induced with pneumonic pig lung homogenate containing mycoplasmas, bacteria, and viruses (Hannan, Bhogal, & Fish, 1982). Additionally, it has been effective against Mycoplasma gallisepticum in turkey poults (Wise & Fuller, 1975).

  • Impact on Honey Bee Microbiota and Pathogen Susceptibility : Research has shown that this compound impacts the microbiota of honey bees, reducing diversity and affecting the beneficial gut bacteria Snodgrassella alvi and Bifidobacterium spp. This alteration in microbiota can increase susceptibility to pathogens, though this can be ameliorated through probiotic treatments (Powell, Carver, Leonard, & Moran, 2021).

  • Use in Aquaculture : this compound has been studied for its pharmacokinetic and pharmacodynamic profile in aquaculture, specifically in olive flounder. It demonstrated effectiveness against bacterial infections and guidelines for withdrawal time were established for human consumption safety (Lee, Kim, Kwon, & Seo, 2021).

  • Effects on the Immune System in Chickens : this compound has been shown to enhance the immune function in chickens, increasing splenocyte proliferation and anti-tumor activity. This suggests a potential modulatory effect on immune parameters in poultry (Baba et al., 1998).

  • Resistance in Mycoplasma hyopneumoniae : A study on Tibetan pigs showed that this compound, used for treating Mycoplasma hyopneumoniae infections, can lead to the emergence of resistant strains, indicating a need for alternative treatments in cases of resistance (Qiu et al., 2017).

  • Treatment of American Foulbrood in Honeybees : this compound has been effective in treating Paenibacillus larvae, the causative agent of American Foulbrood in honeybees, showing low minimal inhibitory concentrations against the pathogen (Alippi et al., 2005).

  • Role in Feed Efficiency and Disease Treatment : Tylosin, including its tartrate form, is used in animal feeds for both improving feed efficiency and treating diseases. It is used in various formulations, including water solutions for drinking (Kavanagh, 1972).

Mechanism of Action

Tylosin Tartrate inhibits bacterial protein synthesis by binding to the 50S (L27 protein) ribosome . It exerts its antimicrobial action by binding in the peptide exit tunnel of the bacterial 50S ribosomal subunit, where it inhibits protein synthesis by interfering with peptide bond formation as well as by blocking the passage of the nascent peptide chain through the tunnel .

Safety and Hazards

Tylosin Tartrate may form combustible dust concentrations in air. It may cause an allergic skin reaction and eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, wash hands thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Tylosin Tartrate is widely used in veterinary medicine to treat bacterial infections in a wide range of species and has a high margin of safety . It has also been used as a growth promotant in some species, and as a treatment for colitis in companion animals . Future directions may include further exploration of its uses and effects in different animal species.

properties

IUPAC Name

2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPYTXDJUQJLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H77NO17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859637
Record name 15-{[(6-Deoxy-2,3-di-O-methylhexopyranosyl)oxy]methyl}-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl 3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methylhexopyranosyl)-3-(dimethylamino)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

916.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS]
Record name Tylosin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1243
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

In water, 5 mg/mL at 25 °C, Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1823
Record name TYLOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The inhibition of peptide bond formation by tylosin, a 16-membered ring macrolide, was studied in a model system derived from Escherichia coli. In this cell-free system, a peptide bond is formed between puromycin (acceptor substrate) and AcPhe-tRNA (donor substrate) bound at the P-site of poly(U)-programmed ribosomes. It is shown that tylosin inhibits puromycin reaction as a slow-binding, slowly reversible inhibitor. Detailed kinetic analysis reveals that tylosin (I) reacts rapidly with complex C, i.e., the AcPhe-tRNA. poly(U).70S ribosome complex, to form the encounter complex CI, which then undergoes a slow isomerization and is converted to a tight complex, CI, inactive toward puromycin. These events are described by the scheme C + I <==> (K(i)) CI <==> (k(4), k(5)) CI. The K(i), k(4), and k(5) values are equal to 3 microM, 1.5 min(-1), and 2.5 x 10(-3) min(-1), respectively. The extremely low value of k(5) implies that the inactivation of complex C by tylosin is almost irreversible. The irreversibility of the tylosin effect on peptide bond formation is significant for the interpretation of this antibiotic's therapeutic properties; it also renders the tylosin reaction a useful tool in the study of other macrolides failing to inhibit the puromycin reaction but competing with tylosin for common binding sites on the ribosome. Thus, the tylosin reaction, in conjunction with the puromycin reaction, was applied to investigate the erythromycin mode of action. It is shown that erythromycin (Er), like tylosin, interacts with complex C according to the kinetic scheme C + Er <==> (K(er)) CEr <==> (k(6), k(7)) C*Er and forms a tight complex, CEr, which remains active toward puromycin. The determination of K(er), k(6), and k(7) enables us to classify erythromycin as a slow-binding ligand of ribosomes
Details PMID:10995229, Dinos GP, Kalpaxis DL; Biochemistry 39 (38): 11621-8 (2000)
Record name TYLOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from water

CAS RN

1401-69-0
Record name Tylosin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TYLOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

128-132 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1823
Record name TYLOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Q & A

Q1: What is tylosin tartrate and what is its mechanism of action?

A1: this compound is a macrolide antibiotic primarily used in veterinary medicine. [] It exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits protein synthesis, ultimately leading to bacterial growth arrest or death.

Q2: What types of bacteria is this compound effective against?

A2: this compound demonstrates strong activity against Gram-positive bacteria, including Staphylococcus spp. and Streptococcus spp. [, , ] It is also effective against Mycoplasma spp., which are often implicated in respiratory diseases in poultry and livestock. [, , , ]

Q3: How does the structure of this compound relate to its activity?

A3: While specific structure-activity relationship studies are limited in the provided research, modifications to the glycolic side chain of the related compound pleuromutilin significantly impact its antibacterial activity. [] This suggests that similar modifications to the tylosin structure could influence its potency and spectrum of activity.

Q4: How is this compound typically administered to animals?

A4: this compound can be administered to animals through various routes, including oral administration via feed or drinking water, as well as intramuscular and intravenous injections. [, , , , ] The choice of administration route depends on the specific application and animal species.

Q5: What factors can influence the efficacy of this compound treatment?

A5: Several factors can influence the efficacy of this compound treatment. One key factor is the initial bacterial load, with lower pretreatment loads generally associated with faster pathogen eradication. [] Additionally, the emergence of resistance mechanisms in target bacteria can significantly impact treatment success. []

Q6: What are the known mechanisms of resistance to this compound in bacteria?

A6: One of the primary mechanisms of resistance to macrolide antibiotics like this compound involves mutations in the 23S rRNA gene. [] These mutations can alter the binding site of the antibiotic, reducing its ability to inhibit protein synthesis.

Q7: Are there alternative drugs that can be used to treat infections caused by this compound-resistant bacteria?

A7: Yes, alternative drugs, such as danofloxacin mesylate, have shown efficacy against macrolide-resistant Mycoplasma hyopneumoniae infections. [] This highlights the importance of considering alternative treatment options when resistance to this compound is suspected or confirmed.

Q8: Has the in vitro susceptibility of Mycoplasma bovis to this compound changed over time?

A8: Research suggests that the in vitro susceptibility of Mycoplasma bovis to this compound has decreased over time, with increasing minimum inhibitory concentration (MIC) values observed over several decades. [] This underscores the importance of continuous monitoring of antimicrobial susceptibility patterns to guide treatment decisions.

Q9: Are there any concerns regarding the development of cross-resistance with other antibiotics?

A9: Studies with the pleuromutilin derivative 81.723 hfu, a compound structurally related to tylosin, have shown cross-resistance with lincomycin and erythromycin in Klebsiella pneumoniae. [] This suggests the potential for cross-resistance between tylosin and other macrolide antibiotics.

Q10: What are the potential implications of using this compound on honey bee health?

A10: Research has shown that this compound treatment can significantly impact the gut microbiota of honey bees, reducing bacterial diversity and the abundance of beneficial bacteria. [] This dysbiosis can increase susceptibility to opportunistic pathogens, potentially impacting colony health and productivity.

Q11: Can probiotics mitigate the negative effects of this compound on honey bee gut microbiota?

A11: Preliminary studies indicate that probiotic treatments using a cocktail of cultured bee gut bacteria may help ameliorate the negative impacts of this compound on the honey bee gut microbiota. [] This suggests a potential strategy for mitigating the risks associated with antibiotic use in beekeeping.

Q12: What are some challenges in developing and validating analytical methods for this compound?

A12: The complex matrices encountered in biological samples and pharmaceutical formulations can pose challenges for the accurate and reliable quantification of this compound. Developing specific and sensitive analytical methods, coupled with robust validation procedures, is crucial for ensuring accurate measurement and monitoring.

Q13: What analytical techniques are commonly employed for the quantification of this compound?

A13: High-performance liquid chromatography (HPLC) with various detection methods, such as ultraviolet (UV) spectrophotometry, is frequently used for this compound analysis. [, , ] These techniques offer the sensitivity and selectivity required for accurate quantification in complex matrices.

Q14: Are there certified reference materials available for this compound?

A14: Yes, certified reference materials (CRMs) for this compound are available, playing a crucial role in ensuring the accuracy and traceability of analytical measurements. [, ] These CRMs are essential for validating analytical methods, monitoring food safety, and controlling the quality of veterinary medicinal products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.